Majorynolide Exhibits 6.3-Fold Lower Antiproliferative Potency Than Majoranolide in Rat C6 Glioma Cells, Enabling Selective SAR Studies
In a direct head-to-head comparison of four γ-lactones (majoranolide B, majorenolide, majoranolide, and majorynolide) using the MTT assay in rat C6 glioma cells, majorynolide (compound 4) exhibited an IC₅₀ of 41.90 µM, which is 6.3-fold less potent than majoranolide (IC₅₀ 6.69 µM) and 3.5-fold less potent than majorenolide (IC₅₀ 12.04 µM) [1]. This quantitative activity gap provides a clear differentiation window for structure-activity relationship (SAR) investigations requiring a less potent comparator or studies aimed at dissecting the contribution of side chain unsaturation to lactone-mediated cytotoxicity.
| Evidence Dimension | Antiproliferative potency (IC₅₀) against rat C6 glioma cells |
|---|---|
| Target Compound Data | IC₅₀ = 41.90 µM |
| Comparator Or Baseline | Majoranolide: IC₅₀ = 6.69 µM; Majorenolide: IC₅₀ = 12.04 µM; Majoranolide B: IC₅₀ = 9.06 µM |
| Quantified Difference | 6.3-fold less potent than majoranolide; 3.5-fold less potent than majorenolide |
| Conditions | MTT assay, rat C6 glioma cells (in vitro), 48 h incubation |
Why This Matters
This 6.3-fold potency differential under identical assay conditions allows researchers to use majorynolide as a structurally matched, low-activity control in SAR campaigns or as a selective tool when high potency is undesirable for mechanistic studies.
- [1] Reis IMA, Conceição RS, Ferreira RS, et al. Alkene lactones from Persea fulva (Lauraceae): Evaluation of their effects on tumor cell growth in vitro and molecular docking studies. Bioorg Chem. 2019;86:665-673. doi:10.1016/j.bioorg.2019.02.023. PMID: 30826627. View Source
